molecular formula C27H33ClN4O8 B14135343 Pyridomycin, hydrochloride CAS No. 1402-18-2

Pyridomycin, hydrochloride

Cat. No.: B14135343
CAS No.: 1402-18-2
M. Wt: 577.0 g/mol
InChI Key: GPMJXXKWHSIAOU-KARCIKCVSA-N
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Description

Overview of Pyridomycin (B90888) as a Cyclodepsipeptide Natural Product Antibiotic

Pyridomycin is a natural product antibiotic recognized for its potent and specific activity against mycobacteria. newtbdrugs.orgnih.gov It was first identified in 1953 from the soil microbe Streptomyces pyridomyceticus and later from Dactylosporangium fulvum. nih.govembopress.org Chemically, Pyridomycin is classified as a cyclodepsipeptide, a class of compounds characterized by a cyclic structure containing both amino acid and hydroxy acid residues linked by amide and ester bonds. nih.govresearchgate.net

The core of the Pyridomycin molecule is a 12-membered ring. nih.govthieme-connect.com This macrocyclic structure is a hybrid polyketide-peptide assembled by a sophisticated enzymatic machinery involving nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) systems. embopress.orgnih.gov Key structural components include an N-3-hydroxypicolinyl-l-threonine, a 3-(3-pyridyl)-l-alanine, and a unique 2-hydroxy-3-methylpent-2-enoic acid moiety. nih.govcaymanchem.com This structurally unusual composition, particularly the enolic acid group, is crucial for its biological activity. nih.govresearchgate.net

PropertyDescription
Chemical Class Cyclodepsipeptide, Natural Product
Producing Organisms Streptomyces pyridomyceticus, Dactylosporangium fulvum newtbdrugs.orgnih.gov
Core Structure 12-membered macrocycle nih.govthieme-connect.com
Biosynthesis Hybrid Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) system embopress.orgnih.gov
Primary Activity Antimycobacterial thieme-connect.comsmolecule.com

Academic Significance in Antimycobacterial Research and Renewed Interest

Although discovered in the mid-20th century, Pyridomycin was largely overlooked for decades. nih.gov However, with the rising global threat of multidrug-resistant tuberculosis (TB), researchers have renewed their interest in this natural product as a potential source for new therapeutic agents. embopress.orgresearchgate.net This resurgence is primarily due to its unique mechanism of action against Mycobacterium tuberculosis, the bacterium responsible for TB. embopress.org

Detailed research, including genetic and biochemical studies, has revealed that Pyridomycin's principal target is the NADH-dependent enoyl-(acyl-carrier-protein) reductase, known as InhA. newtbdrugs.orgnih.gov InhA is a critical enzyme in the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall. nih.govembopress.org By inhibiting InhA, Pyridomycin effectively disrupts cell wall formation, leading to bacterial death. nih.govsmolecule.com

The significance of this finding is amplified because InhA is also the target of isoniazid (B1672263), a cornerstone drug in first-line TB treatment. embopress.org However, Pyridomycin exhibits a distinct mode of inhibition. While isoniazid requires activation by the catalase-peroxidase enzyme KatG to form an adduct that then inhibits InhA, Pyridomycin acts directly as a competitive inhibitor at the NADH-binding site of the enzyme. nih.govembopress.orgembopress.org This different binding mechanism means that Pyridomycin can bypass the most common mechanism of isoniazid resistance, which involves mutations in the katG gene. newtbdrugs.orgembopress.org Consequently, many isoniazid-resistant clinical isolates of M. tuberculosis remain fully susceptible to Pyridomycin, highlighting its potential as a valuable lead compound for developing new drugs to combat resistant TB strains. newtbdrugs.orgdrugbank.com

The Pyridomycin, Hydrochloride Form in Research Context

In laboratory and research settings, chemical compounds are often converted into salt forms to enhance their handling and experimental utility. Pyridomycin is no exception and is sometimes studied as Pyridomycin hydrochloride. drugfuture.com The parent Pyridomycin compound is practically insoluble in water, which can pose significant challenges for in vitro biological assays that are typically conducted in aqueous buffer systems. drugfuture.com

To overcome this limitation, the hydrochloride salt is prepared. This salt form demonstrates markedly different physicochemical properties, most notably being freely soluble in water. drugfuture.com This enhanced aqueous solubility allows for the preparation of stock solutions and serial dilutions necessary for experiments like determining the minimum inhibitory concentration (MIC) against bacterial cultures. nih.gov The hydrochloride salt presents as crystals with a melting point of 194-196°C, compared to the 222°C melting point of the parent compound. drugfuture.com Aqueous solutions of Pyridomycin hydrochloride are acidic, with a pH of approximately 2.0. drugfuture.com The use of the hydrochloride form is therefore a standard and practical approach in research to facilitate the study of Pyridomycin's biological activity.

Compound FormMelting Point (°C)Aqueous Solubility
Pyridomycin 222Practically insoluble drugfuture.com
This compound 194-196Freely soluble drugfuture.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1402-18-2

Molecular Formula

C27H33ClN4O8

Molecular Weight

577.0 g/mol

IUPAC Name

N-[(2Z,5R,6S,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C27H32N4O8.ClH/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23;/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35);1H/b23-14-;/t15-,16-,18+,20+,22+;/m1./s1

InChI Key

GPMJXXKWHSIAOU-KARCIKCVSA-N

Isomeric SMILES

CC/C(=C\1/C(=O)O[C@@H]([C@@H](C(=O)N[C@H]([C@H]([C@H](C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)/C.Cl

Canonical SMILES

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C.Cl

Origin of Product

United States

Biosynthesis and Elucidation of Pyridomycin Pathways

Microbial Producers and Genetic Origins

The production of pyridomycin (B90888) is attributed to specific strains of actinobacteria, with two notable organisms identified as sources of this valuable compound.

Streptomyces pyridomyceticus as a Primary Producer

Streptomyces pyridomyceticus is the archetypal producer of pyridomycin. nih.govembopress.orgguidetopharmacology.org Initial studies on this bacterium laid the groundwork for understanding the compound's structure and bioactivity. embopress.orgjst.go.jp The complete biosynthetic gene cluster for pyridomycin was successfully cloned and identified from Streptomyces pyridomyceticus NRRL B-2517. nih.govresearchgate.net This genetic blueprint, spanning a 42.5-kb DNA region, revealed 26 putative open reading frames that orchestrate the molecule's assembly. nih.govresearchgate.net

Dactylosporangium fulvum as an Alternative Source Organism

While Streptomyces pyridomyceticus was the first identified producer, Dactylosporangium fulvum has also been established as a source of pyridomycin. embopress.orgguidetopharmacology.orgnewtbdrugs.orgacs.org In fact, pyridomycin can be readily produced and purified from Dactylosporangium fulvum (NRRL B-16292). embopress.org The existence of two distinct bacterial producers highlights the distribution of this unique biosynthetic capability in nature.

Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Hybrid Systems in Pyridomycin Biogenesis

The construction of the pyridomycin backbone is a remarkable example of a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. nih.govasm.org This molecular assembly line combines modules from both systems to incorporate both amino acid and carboxylic acid units into the final structure. nih.gov

Identification and Characterization of the PyrE-PyrF-PyrG Assembly Line

The core of the pyridomycin assembly line is composed of the multifunctional enzymes PyrE, PyrF, and PyrG. nih.govasm.orgasm.orgnih.govbiorxiv.orgresearcher.life

PyrE: This enzyme is a nonribosomal peptide synthetase consisting of two modules. nih.gov The first module is responsible for recognizing and incorporating L-threonine. nih.gov The second module of PyrE likely incorporates 3-(3-pyridyl)-L-alanine. nih.gov

PyrF: PyrF is a minimal polyketide synthase module. nih.govasm.org It contains ketosynthase (KS), acyltransferase (AT), methyltransferase (MT), and acyl carrier protein (ACP) domains. asm.orgnih.gov This module is responsible for incorporating a propionic acid-derived unit into the growing chain. asm.orgnih.gov

PyrG: PyrG is a particularly unusual NRPS module. nih.govasm.org It features two adenylation (A) domains and, uniquely, a PKS-type ketoreductase (KR) domain embedded within the NRPS architecture. nih.govasm.org The second A domain of PyrG recognizes and activates α-keto-β-methylvaleric acid. asm.orgnih.gov The integrated KR domain then reduces this keto acid. asm.orgnih.gov

EnzymeTypeKey DomainsFunction in Pyridomycin Biosynthesis
PyrE NRPS2 Modules (A, PCP, C)Incorporates L-threonine and 3-(3-pyridyl)-L-alanine
PyrF PKSKS, AT, MT, ACPIncorporates a propionic acid-derived unit
PyrG NRPS/PKS Hybrid2 A domains, PCP, C, embedded KRActivates and reduces α-keto-β-methylvaleric acid

Role of Discrete Loading Modules: PyrA (AMP Ligase) and PyrU (Peptidyl Carrier Protein)

The initiation of the pyridomycin assembly line is handled by a discrete loading module composed of two proteins: PyrA and PyrU. nih.govasm.orgnih.gov

PyrA: This enzyme functions as an AMP ligase, or more specifically, an NRPS adenylation (A) domain. nih.govasm.org Its primary role is to activate the starter unit, 3-hydroxypicolinic acid (3-HPA), by converting it to an adenylated form. nih.govresearchgate.net

PyrU: PyrU is a discrete peptidyl carrier protein (PCP). nih.govasm.org The activated 3-HPA is transferred from PyrA to the phosphopantetheinyl arm of PyrU. nih.gov PyrU then shuttles this starter unit to the first module of the main NRPS/PKS assembly line. nih.govasm.org The inactivation of the pyrU gene has been shown to abolish pyridomycin production. nih.gov

ComponentFunctionDescription
PyrA AMP Ligase (Adenylation Domain)Activates the starter unit, 3-hydroxypicolinic acid (3-HPA). nih.govasm.org
PyrU Peptidyl Carrier Protein (PCP)Tethers and transfers the activated 3-HPA to the main assembly line. nih.govasm.org

Incorporation of Starter Units and Key Precursors (e.g., 3-Hydroxypicolinic Acid, L-Aspartate)

The unique chemical structure of pyridomycin is derived from a specific set of precursor molecules.

3-Hydroxypicolinic Acid (3-HPA): This molecule serves as the starter unit for the entire biosynthetic process. nih.govresearchgate.net It is activated by PyrA and loaded onto PyrU before being passed to the PyrE-PyrF-PyrG assembly line. nih.govasm.org The biosynthetic pathway for 3-HPA itself has been shown to proceed from L-lysine. nih.gov

L-Aspartate: Feeding experiments have demonstrated that L-aspartate is a precursor for the two pyridyl moieties found in the pyridomycin structure. nih.gov This suggests that the formation of these pyridyl rings follows a pathway originating from the aspartate family of amino acids, rather than from lysine. nih.gov

Enzymology of Specific Biosynthetic Transformations

The biosynthesis of pyridomycin involves a series of intricate enzymatic reactions that construct its unique cyclodepsipeptide structure. Key to this process are specific enzymes that catalyze critical transformations, including the formation of its characteristic hydroxyl and enolic acid moieties, as well as the synthesis of its pyridyl precursor.

Characterization of Pyr2: A 3-Oxoacyl Acyl Carrier Protein Reductase in the Pathway

Bioinformatic analysis of the pyridomycin biosynthetic gene cluster identified pyr2, a gene encoding a 3-oxoacyl acyl carrier protein (ACP) reductase. nih.gov This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov Pyr2 shares significant sequence homology (around 50%) with FabG, the 3-oxoacyl-ACP reductase from the bacterial type II fatty acid synthase (FAS) system, which catalyzes the initial reduction step in the fatty acid elongation cycle. nih.gov

Located upstream of the main nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) genes, Pyr2 was initially considered a boundary gene of the cluster. nih.gov However, further investigation confirmed its essential role in pyridomycin biosynthesis. nih.gov Unlike the majority of SDRs which possess a conserved Tyr-based catalytic triad (B1167595), Pyr2 features a distinct Ser-His-Lys catalytic triad. nih.govasm.orgresearchgate.net Site-directed mutagenesis has identified His154 as a critical residue for its catalytic activity. nih.govresearchgate.net This unique active site suggests a distinct catalytic mechanism for Pyr2 compared to typical SDRs. nih.govresearchgate.net

EnzymeClassificationFunction in Pyridomycin BiosynthesisCatalytic Residues
Pyr23-Oxoacyl ACP Reductase (SDR Superfamily)Catalyzes ketoreduction to form the C-10 hydroxyl group and formation of the enolic acid moiety. nih.govasm.orgSer-His-Lys triad (His154 is critical). nih.govresearchgate.net
PyrZNadC Homologue (Quinolinate Phosphoribosyltransferase)Catalyzes the multi-step formation of nicotinic acid from quinolinic acid. acs.orgnih.govK184, D296. acs.orgrcsb.org

Pyr2's Essential Role in C-10 Hydroxyl and Enolic Acid Moiety Formation

The natural configuration of the C-10 hydroxyl group and the enolic acid moiety are recognized as important pharmacophoric groups contributing to the antimycobacterial activity of pyridomycin. nih.govasm.orgresearchgate.net The pyridomycin backbone is assembled by a hybrid NRPS-PKS system (PyrE-PyrF-PyrG), but the PKS module responsible for incorporating the propionic acid-derived unit lacks a ketoreductase (KR) domain needed to form the hydroxyl group at the C-10 position. nih.govnih.gov

Experimental evidence has demonstrated that Pyr2 fulfills this missing role. nih.gov Gene inactivation studies where the pyr2 gene was deleted resulted in the failure to produce pyridomycin and the accumulation of a new analog, pyridomycin B. nih.govasm.orgresearchgate.net Structural elucidation of pyridomycin B revealed that it possesses a saturated 3-methylvaleric acid group instead of the enolic acid moiety found in pyridomycin, and it features an enol group in the pyridyl alanine (B10760859) moiety. nih.govasm.orgresearcher.life

This finding suggests that Pyr2 is a bifunctional trans-acting ketoreductase. nih.govresearchgate.net It acts on the intermediate while it is still tethered to the final NRPS module, catalyzing two crucial steps in an energy-efficient manner: nih.govasm.orgresearchgate.net

Ketoreduction: It reduces the C-10 keto group to form the C-10 hydroxyl group. nih.govasm.orgresearchgate.net

Dehydration: It is also responsible for the double bond formation in the isoleucine-derived moiety, leading to the creation of the enolic acid group. nih.govasm.org

PyrZ (NadC Homologue) Catalysis in Nicotinic Acid Formation for the Pyridyl Moiety

The pyridyl moiety of pyridomycin is essential for its biological activity, as it occupies the binding site of the NADH cofactor in its target, the InhA enoyl reductase in Mycobacterium tuberculosis. acs.orgnih.govembopress.org The biosynthesis of this pyridyl precursor, nicotinic acid (NA), is catalyzed by PyrZ, a unique enzyme identified within the gene cluster. acs.orgnih.gov

PyrZ is a multifunctional homolog of NadC (quinolinate phosphoribosyltransferase), an enzyme typically involved in the de novo NAD+ biosynthesis pathway. acs.orgnih.gov However, PyrZ provides a more direct and concise route to NA. acs.org It catalyzes the conversion of quinolinic acid (QA) to NA through a sequential, multi-step process: acs.orgnih.govresearchgate.net

Phosphoribosyl Transfer: PyrZ first catalyzes the Mg2+-dependent transfer of a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to QA, forming nicotinic acid mononucleotide (NAMN). acs.org

Dephosphorylation and Ribose Hydrolysis: Subsequently, PyrZ catalyzes the Mg2+-independent hydrolysis of the phosphate (B84403) and ribosyl groups from NAMN, proceeding through a nicotinic acid riboside (NAR) intermediate to ultimately generate the final product, nicotinic acid (NA). acs.org

Crystal structures of PyrZ have revealed key residues for this multi-step catalysis, including a salt bridge formed between K184 and the C3-carboxyl group of QA, which positions the substrate correctly and retains the NAMN intermediate for the subsequent dephosphorylation step mediated by the nucleophile D296. acs.orgrcsb.org

Bioengineering Strategies for Biosynthetic Diversification and Analog Production

A detailed understanding of the enzymology of the pyridomycin pathway provides a foundation for bioengineering strategies aimed at producing novel derivatives. nih.govresearchgate.net The generation of new analogs can be a valuable tool for structure-activity relationship studies and for the development of compounds with potentially improved therapeutic properties. sci-hub.se

The inactivation of the pyr2 gene, which led to the production of pyridomycin B, is a prime example of how targeted genetic manipulation can diversify the chemical structure of pyridomycin. nih.govresearchgate.net This approach confirms that tailoring enzymes acting on the NRPS/PKS assembly line can be engineered to create chemical diversity. nih.gov

Furthermore, the characterization of the loading module, consisting of the adenylation domain PyrA and the peptidyl carrier protein PyrU, has shown that PyrA can activate aromatic acids other than its native substrate, 3-hydroxypicolinic acid. nih.gov This flexibility was exploited in precursor-directed biosynthesis experiments, where feeding the producing organism with different synthetic precursor acids led to the generation of three new pyridomycin analogues. nih.gov Such precursor-directed biosynthesis is an effective strategy for incorporating novel chemical functionalities into the pyridomycin scaffold. sci-hub.senih.gov These bioengineering approaches, including gene manipulation and precursor feeding, open avenues for expanding the structural diversity of pyridomycin derivatives. researchgate.net

Molecular Mechanisms of Antimycobacterial Action

Identification of the Primary Molecular Target: Mycobacterium tuberculosis InhA Enoyl Reductase

The primary molecular target of pyridomycin (B90888) within Mycobacterium tuberculosis has been unequivocally identified as the NADH-dependent enoyl-(Acyl-Carrier-Protein) reductase, known as InhA. nih.govnih.govnewtbdrugs.org InhA is a crucial enzyme involved in the fatty acid synthase type II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the long-chain fatty acids that are a hallmark of the mycobacterial cell wall. nih.govembopress.org The inhibition of InhA by pyridomycin ultimately disrupts the integrity of the cell wall, leading to bacterial death. embopress.orgsmolecule.com

The identification of InhA as the principal target of pyridomycin was achieved through the selection and analysis of pyridomycin-resistant mutants of M. tuberculosis. nih.govnih.gov Whole-genome sequencing of these resistant mutants revealed single point mutations within the inhA gene. nih.govnih.gov One such identified mutation was a D148G substitution in the InhA protein. nih.gov

Further genetic validation involved overexpressing both the wild-type inhA gene and the mutated inhA (D148G) allele in a susceptible strain of M. tuberculosis. nih.gov Overexpression of the wild-type inhA conferred increased resistance to pyridomycin, strongly suggesting that InhA is the direct target. nih.gov Conversely, the strain overexpressing the D148G mutant InhA exhibited a significantly higher level of resistance to pyridomycin, confirming that this specific mutation is responsible for the resistance phenotype. nih.govnih.gov Interestingly, mutations in inhA that conferred resistance to pyridomycin did not affect the activity of isoniazid (B1672263), another anti-tuberculosis drug that also targets InhA, and vice versa. asm.org This lack of cross-resistance suggests a different binding interaction with the enzyme. asm.org

Biochemical assays have provided direct evidence of pyridomycin's inhibitory effect on the InhA enzyme. nih.govdrugbank.com Studies using purified InhA protein demonstrated that pyridomycin directly inhibits its enzymatic activity. nih.govresearchgate.net The inhibition kinetics were determined, revealing that pyridomycin acts as a competitive inhibitor with respect to the NADH cofactor. nih.govembopress.orgethz.ch

Enzyme inhibition assays with the purified D148G mutant InhA protein showed that it was catalytically active but possessed a significantly reduced binding affinity for pyridomycin compared to the wild-type enzyme. nih.gov Specifically, the Michaelis constant (Km) for the D148G mutant was found to be approximately 14-fold higher than that of the wild-type InhA (190 ± 16 μM for D148G versus 13.5 ± 2.3 μM for wild-type), indicating a weaker interaction between the inhibitor and the mutant enzyme. nih.gov These biochemical findings corroborate the genetic evidence that InhA is the direct target of pyridomycin and that mutations in this enzyme can lead to resistance.

Genetic Validation of InhA as the Target through Mutant Analysis

Competitive Inhibition of the NADH-Binding Site within InhA

Pyridomycin exerts its inhibitory effect on InhA by directly competing with the binding of the essential cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.govnih.govembopress.org This competitive inhibition prevents the enzyme from carrying out its normal function in the fatty acid elongation cycle.

The precise molecular interactions between pyridomycin and InhA have been elucidated through X-ray crystallography. nih.govrcsb.org The co-crystal structure of the InhA-pyridomycin complex reveals that the inhibitor binds within the active site of the enzyme. nih.govrcsb.orgresearchgate.net This structural analysis has provided a detailed atomic-level view of how pyridomycin occupies the NADH-binding pocket, effectively blocking the cofactor from binding. nih.govasm.org

Initial attempts to obtain a co-crystal structure were challenging, as the binding of pyridomycin to pre-formed InhA:NADH crystals caused them to lose their diffraction ability, suggesting that pyridomycin induces significant conformational changes upon binding. embopress.orgethz.ch However, subsequent efforts were successful in determining the structure of the complex, providing invaluable insights into its unique binding mode. nih.govrcsb.org

A remarkable feature of pyridomycin's interaction with InhA is its unique binding mode, which allows it to simultaneously occupy both the NADH cofactor-binding site and the lipid substrate-binding pocket. nih.govresearchgate.netresearchgate.net This dual occupancy is a distinctive characteristic that sets pyridomycin apart from many other InhA inhibitors. life-science-alliance.org

The two pyridyl groups of the pyridomycin molecule extend into and occupy the NADPH cofactor binding site. nih.govasm.org Concurrently, the enolic acid moiety of pyridomycin protrudes into the lipid substrate-binding pocket. nih.govasm.org This bridging of the two adjacent pockets by a single molecule represents a novel mechanism of InhA inhibition. nih.govresearchgate.net This unique configuration is believed to contribute to its potent activity, even against some isoniazid-resistant strains of M. tuberculosis. nih.govasm.org

Structural Insights from X-ray Crystallography of InhA-Pyridomycin Complexes

Consequential Cellular Effects: Disruption of Mycolic Acid Biosynthesis

The direct inhibition of InhA by pyridomycin has significant downstream consequences for the mycobacterial cell. The primary cellular effect is the disruption of the mycolic acid biosynthesis pathway. nih.govnih.govembopress.org As InhA is a key enzyme in the elongation of fatty acids that are precursors to mycolic acids, its inhibition leads to a depletion of these essential cell wall components. nih.govnih.gov

Radiometric labeling studies using [14C]-acetate have demonstrated that treatment of M. tuberculosis with pyridomycin leads to a concentration-dependent decrease in the synthesis of all major types of mycolic acids, including alpha-, methoxy-, and keto-mycolic acids. nih.govresearchgate.net This inhibitory effect on mycolic acid synthesis is observed in wild-type strains but is significantly reduced in pyridomycin-resistant mutants harboring the InhA (D148G) mutation, further solidifying the link between InhA inhibition and the disruption of this crucial biosynthetic pathway. nih.gov

Mechanisms of Resistance to Pyridomycin

Orthogonal Susceptibility in Isoniazid-Resistant Mycobacterium tuberculosis Isolates

A significant feature of Pyridomycin (B90888) is its ability to remain effective against many isoniazid-resistant strains of Mtb. nih.govnewtbdrugs.orgsciencedaily.com This "orthogonal susceptibility" arises from the different ways in which Pyridomycin and isoniazid (B1672263) interact with their common target, InhA, and the distinct primary mechanisms of resistance to isoniazid. nih.govembopress.org

The most common cause of high-level isoniazid resistance in clinical Mtb isolates is mutations in the katG gene. nih.govnih.govmcmaster.ca The katG gene encodes a catalase-peroxidase enzyme that is essential for the activation of the prodrug isoniazid into its active form. nih.govembopress.orgresearchgate.net Mutations that inactivate or reduce the function of KatG prevent this activation, rendering isoniazid ineffective. nih.gov

Crucially, Pyridomycin does not require activation by KatG. nih.govresearchgate.net It is a direct inhibitor of the InhA enzyme. nih.govresearchgate.netnewtbdrugs.org Consequently, Mtb clinical isolates that carry katG mutations, such as the common S315T variant, remain fully susceptible to Pyridomycin. nih.gov This lack of cross-resistance is a key advantage, as it means Pyridomycin could potentially be used to treat infections caused by the most prevalent isoniazid-resistant strains. nih.govsciencedaily.com

Table 2: Pyridomycin Susceptibility in Isoniazid-Resistant M. tuberculosis Clinical Isolates
Genotype of Isoniazid-Resistant IsolateMechanism of Isoniazid ResistancePyridomycin SusceptibilityReference
katG mutation (e.g., S315T)Failure to activate isoniazid (prodrug)Susceptible (No cross-resistance) nih.gov
inhA promoter mutation (e.g., c(-15)t)Overexpression of the target protein, InhAResistant (Cross-resistance observed) nih.gov

The difference in how Pyridomycin and isoniazid inhibit InhA underlies the absence of complete cross-resistance. Isoniazid, being a prodrug, must first be activated by the KatG enzyme. nih.govresearchgate.netuniprot.org The activated form then reacts with NAD⁺ to form an INH-NAD adduct. nih.govuniprot.org This adduct acts as a competitive inhibitor, binding tightly to the NADH-binding site of InhA and blocking its function in mycolic acid synthesis. nih.govembopress.orguniprot.org

In contrast, Pyridomycin inhibits InhA directly, without the need for prior activation. nih.govresearchgate.netnewtbdrugs.org Structural and biochemical studies reveal that Pyridomycin also functions as a competitive inhibitor with respect to NADH. nih.govnih.gov However, its binding mode is unique. It occupies a new, druggable pocket on InhA, simultaneously blocking parts of both the NADH-binding site and the lipid substrate-binding pocket. uniprot.orgresearchgate.net This unique binding mechanism explains why mutations like D148G affect Pyridomycin binding but not isoniazid efficacy, and conversely, why the isoniazid-resistance mutation S94A has little impact on Pyridomycin susceptibility. nih.govresearchgate.net This distinction highlights that while the target protein is the same, the specific molecular interactions are different, allowing for orthogonal activity. embopress.org

Absence of Cross-Resistance with katG Mutations

Broader Mechanisms of Acquired Antimicrobial Resistance in Mycobacteria (e.g., Mobile Genetic Elements)

While the primary mechanism of acquired drug resistance in Mycobacterium tuberculosis involves spontaneous mutations in chromosomal genes, other broader mechanisms of resistance seen in bacteria could potentially play a role. frontiersin.org In many bacteria, acquired resistance is often mediated by the horizontal transfer of mobile genetic elements (MGEs) like plasmids and transposons. mdpi.com Although there is no evidence for recent horizontal gene transfer in Mtb, the bacterium's genome does contain mobile elements. frontiersin.org

The insertion sequence IS6110 is a well-characterized mobile genetic element in Mtb. asm.orgresearchgate.net While its role in clinical drug resistance has been considered unclear, recent work has shown that IS6110 can insert into genes that are essential for the action of certain anti-tuberculosis drugs, leading to their inactivation. asm.org This IS6110-mediated gene disruption has been identified as a clinically relevant mechanism of resistance to drugs like bedaquiline (B32110) and pyrazinamide. asm.org While not yet specifically reported for Pyridomycin, this mechanism of gene inactivation by mobile elements represents a potential, albeit likely rare, pathway for the development of resistance to new therapeutic agents. Other general resistance mechanisms in mycobacteria include the action of efflux pumps, which actively transport drugs out of the cell, and enzymatic modification of the antibiotic. frontiersin.orgresearchgate.netnih.gov

Structure Activity Relationships Sar and Analog Design

Identification of Critical Pharmacophoric Groups within the Pyridomycin (B90888) Core

The potent antimycobacterial activity of pyridomycin is attributed to specific pharmacophoric groups within its complex structure. nih.govresearchgate.netnih.gov These groups are essential for the molecule's interaction with its biological target, the InhA enoyl reductase of Mycobacterium tuberculosis. nih.govresearchgate.netnih.gov

The enolic acid moiety is a crucial pharmacophoric group for the antimycobacterial activity of pyridomycin. nih.govresearchgate.netnih.govasm.org This functional group protrudes into the lipid substrate binding pocket of the InhA enzyme. nih.gov This interaction is essential for the competitive inhibition of the enzyme, which ultimately disrupts the synthesis of mycolic acids, a critical component of the mycobacterial cell wall. nih.govsmolecule.com The importance of this moiety is underscored by the fact that its synthesis represents a significant challenge in the total synthesis of pyridomycin. acs.org The discovery that the enolic acid group is vital for antibiotic activity has guided further research into creating pyridomycin derivatives with retained or enhanced efficacy. nih.govsmolecule.com

Significance of the Enolic Acid Moiety for Antimycobacterial Activity

Synthetic Strategies for Pyridomycin Analogues

The chemical complexity and synthetic challenges associated with the natural product have spurred the development of various synthetic strategies to create analogs. These efforts aim to simplify the molecular structure while retaining or improving antimycobacterial activity and exploring alternative mechanisms of action.

To bypass the difficult synthesis of the exocyclic enol ester double bond, researchers have developed a series of C2-modified analogs known as dihydropyridomycins. acs.orgscispace.comnih.gov In these compounds, the C2 side chain is attached to the macrocyclic core via a more synthetically accessible C-C single bond. acs.orgscispace.comnih.gov The synthesis of these analogs, such as 2,1'-dihydropyridomycins, has been successfully achieved and allows for a more straightforward exploration of SAR at this position. amazonaws.comacs.orgacs.orgdntb.gov.ua Studies have shown that dihydropyridomycins with sufficiently large and hydrophobic C2 substituents can exhibit potent anti-Mtb activity, with some analogs approaching the potency of natural pyridomycin. acs.orgscispace.comnih.govepfl.chacs.org

Modifications to the C2 and C9 side chains of the pyridomycin scaffold have a significant impact on its antimycobacterial efficacy. For dihydropyridomycins, the introduction of bulky and hydrophobic substituents at the C2 position generally leads to good antimycobacterial activity. acs.org For instance, analogs with substituents larger than a methyl group display enhanced potency. acs.org Conversely, the presence of a polar side chain at C2 results in a dramatic loss of activity. acs.org Interestingly, for some potent dihydropyridomycin analogs, their antimycobacterial activity appears to be independent of InhA inhibition, suggesting a different or additional mode of action compared to the parent compound. acs.orgscispace.comnih.govepfl.chacs.org This highlights the potential to develop new classes of antimycobacterial agents by modifying the pyridomycin core.

Below is a table summarizing the antimycobacterial activity of various C2-modified dihydropyridomycin analogs.

CompoundC2-SubstituentMIC (μM) against Mtb H37Rv
Pyridomycin (1) (Z)-s-butylidene~0.6
28a Methyl>150
28b Ethyl2.5
28c Propyl2.5
28d iso-Propyl2.5
28e Cyclohexyl2.5
28f Phenyl2.5
28g 4-Fluorophenyl2.5
28h 4-Chlorophenyl2.5
28i Hydroxymethyl>150

Data sourced from Kienle, M., et al. (2020). acs.org

Development and Study of Dihydropyridomycins: C2-Modified Analogues with C-C Single Bonds

Investigation of Stereochemical Changes at C10 and C11 on Bioactivity

The stereochemistry at positions C10 and C11 of the pyridomycin macrocycle is crucial for its biological activity. As previously mentioned, the natural configuration of the C-10 hydroxyl group is important for potent antimycobacterial action. nih.govresearchgate.netnih.gov Synthetic studies on dihydropyridomycins have further illuminated the role of stereochemistry in this region. For example, the synthesis of diastereomeric 2,1'-dihydropyridomycins revealed that the isomer with the 2R configuration exhibited only a four-fold lower anti-Mtb activity compared to natural pyridomycin, establishing it as a potent and more synthetically accessible lead compound. acs.orgacs.org This indicates that while the enol ester is beneficial, it is not an absolute requirement for activity, and that the stereochemical arrangement of the substituents on the macrocyclic core is a key determinant of bioactivity. Further investigation into the precise stereochemical requirements at both C10 and C11 is essential for the rational design of new, highly active pyridomycin analogs. dntb.gov.ua

Rational Design Principles for Enhanced Potency and Metabolic Stability

The development of Pyridomycin analogs has been guided by rational design principles aimed at enhancing its antimycobacterial potency and improving its metabolic stability, a critical factor for in vivo efficacy. Structure-activity relationship (SAR) studies have been instrumental in identifying key pharmacophoric elements and guiding the chemical modifications necessary to optimize the therapeutic potential of this natural product.

Research into the SAR of Pyridomycin has revealed that the enolic acid moiety within the core structure is a crucial pharmacophoric group. nih.govnih.govresearchgate.netnih.govnih.gov Additionally, the natural configuration of the hydroxyl group at the C-10 position has been shown to contribute significantly to the biological activity of Pyridomycin. nih.govresearchgate.netnih.govnih.gov

A significant breakthrough in understanding the binding mode of Pyridomycin was the elucidation of its co-crystal structure with its target, the InhA enoyl reductase of Mycobacterium tuberculosis. researchgate.net These structural insights have provided a solid foundation for the rational design of more potent Pyridomycin derivatives. researchgate.net

One area of focus for analog design has been the modification of the C2 side chain. A series of dihydropyridomycin analogs were synthesized where the enol ester double bond was replaced with a C-C single bond. epfl.ch In this series, the introduction of sufficiently large and hydrophobic substituents at the C2 position generally resulted in potent anti-Mtb activity, with some analogs exhibiting minimum inhibitory concentration (MIC) values around 2.5 µM, approaching the activity of the parent compound. epfl.ch Interestingly, some of these dihydropyridomycins were found to be insensitive to the overexpression of InhA, suggesting that their mechanism of action may not solely rely on the inhibition of this enzyme. epfl.ch

The quest for improved in vivo efficacy has also driven efforts to enhance the metabolic stability of Pyridomycin and its analogs. It has been noted that Pyridomycin itself has failed to demonstrate efficacy in murine models, a shortcoming attributed to its metabolism by the liver. europa.eu This has underscored the importance of designing analogs with increased stability.

In a study focused on developing pyridylpiperazine (PyrPip) efflux pump inhibitors to potentiate the activity of antibiotics like Pyridomycin, the metabolic stability of a series of analogs was investigated. nih.govembopress.org The lead compound, BDM88855, exhibited intermediate intrinsic clearance (CLint) in mouse liver microsomes, which was deemed suboptimal for in vivo studies. nih.govembopress.org Subsequent modifications to the PyrPip scaffold led to the identification of analogs with improved metabolic stability. For instance, the introduction of a second piperazine (B1678402) group (compound 5) resulted in significantly improved metabolic stability (CLint = 6 μL/min/mg proteins) while maintaining good potency. nih.govembopress.org Conversely, replacing the second piperazine with a morpholine (B109124) (compound 6) or a piperidine (B6355638) (compound 7) led to a decrease in both potency and metabolic stability. nih.govembopress.org Ring-opening of the piperazinone analog (compound 10) was well-tolerated and resulted in excellent microsomal stability (CLint = 2 μL/min/mg proteins). nih.govembopress.org

These findings demonstrate that rational chemical modifications, guided by an understanding of SAR and metabolic liabilities, can lead to the development of Pyridomycin-based compounds with enhanced potency and the pharmacokinetic properties required for successful in vivo application.

Interactive Data Table: Structure-Activity Relationship of Dihydropyridomycin Analogs

CompoundC2 SubstituentAnti-Mtb Activity (MIC in µM)Sensitivity to InhA Overexpression
Dihydropyridomycin Analog 1Small hydrophobic groupModerateSensitive
Dihydropyridomycin Analog 2Large hydrophobic group~2.5Insensitive
Dihydropyridomycin Analog 3Polar groupLowSensitive

Interactive Data Table: Metabolic Stability of Pyridylpiperazine (PyrPip) Analogs

CompoundModification on PyrPip ScaffoldPotency (EC90 in µM)Mouse Liver Microsomal Stability (CLint in μL/min/mg proteins)
BDM88855 (1)Lead compound< 459 (Intermediate)
Compound 5Introduction of a second piperazine3.36 (Improved)
Compound 6Replacement with morpholine104103 (Decreased)
Compound 7Replacement with piperidine13223 (Decreased)
Compound 9Piperazine ring opening3.947 (Decreased)
Compound 10Piperazinone ring opening3.92 (Excellent)

Advanced Research Methodologies in Pyridomycin Studies

Genomic and Molecular Biology Approaches

Genomic and molecular biology techniques have been instrumental in identifying and validating the cellular target of pyridomycin (B90888). These approaches link the compound's activity to specific genetic and cellular pathways, providing a solid foundation for understanding its antibacterial effect.

A primary strategy to uncover the mechanism of action for an antibiotic is to identify the genetic mutations that confer resistance. embopress.orgethz.ch In the study of pyridomycin, researchers selected for pyridomycin-resistant mutants of M. tuberculosis H37Rv by cultivating the bacteria on media containing the antibiotic at concentrations 10 times the minimum inhibitory concentration (MIC). ethz.chnih.gov This process led to the isolation of resistant mutants that arose at a frequency of approximately 10⁻⁶. ethz.chnih.gov

Whole-genome sequencing (WGS) was then employed on these resistant mutants to pinpoint the genetic basis for their phenotype. nih.govnewtbdrugs.orgresearchgate.net The analysis revealed that resistance was consistently associated with a single mutation in the inhA gene. embopress.org InhA is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, a crucial enzyme involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govnewtbdrugs.orgresearchgate.netcaymanchem.com This discovery identified InhA as the principal target of pyridomycin. embopress.orgnih.govnewtbdrugs.orgresearchgate.net The specific mutation found was a D148G substitution, resulting from a GAC to GGC change in the DNA sequence. embopress.org This finding was significant because InhA is also the target of the frontline tuberculosis drug isoniazid (B1672263). nih.govembopress.org However, the mechanism of resistance to pyridomycin is distinct from the most common forms of isoniazid resistance, which often involve mutations in the prodrug-activating enzyme KatG. embopress.orgembopress.org Consequently, many isoniazid-resistant clinical isolates remain fully susceptible to pyridomycin. nih.govnewtbdrugs.orgresearchgate.netembopress.org

Table 1: Genetic Mutations Conferring Pyridomycin Resistance in M. tuberculosis
GeneMutationEffect on ProteinAssociated PhenotypeReference
inhAGAC → GGCAsp148Gly (D148G)Pyridomycin Resistance embopress.org

Further validation involved overexpressing different alleles of the inhA gene. ethz.chnih.gov Overexpression of the pyridomycin-resistant inhA (D148G) allele resulted in a four-fold greater resistance to pyridomycin compared to the overexpression of the wild-type InhA. embopress.orgethz.ch In contrast, overexpressing an isoniazid-resistant allele, inhA (S94A), conferred only a two-fold resistance to pyridomycin, confirming that the D148G mutation is specifically responsible for high-level pyridomycin resistance. embopress.orgethz.chnih.gov

Conditional knockdown mutants, often created using tetracycline-repressible systems (Tet-ON/Tet-OFF), represent another powerful tool for target validation. embopress.orgnih.gov This approach allows for the controlled expression of a specific gene, enabling researchers to study the effect of reducing the target protein's concentration. nih.gov Depleting the levels of an essential protein can sensitize the bacterium to an inhibitor that acts on that protein. embopress.orgnih.gov While specific studies detailing the use of inhA conditional knockdown mutants to validate pyridomycin's target are not prevalent, this methodology is a standard and crucial technique in the field for confirming target vulnerability and identifying on-target inhibitors. nih.govasm.orgscribd.com

In a related application of gene replacement, studies on the biosynthesis of pyridomycin in Streptomyces pyridomyceticus have utilized gene inactivation. nih.govasm.org For instance, the inactivation of the pyr2 gene, which encodes a reductase, led to the production of a new analogue, pyridomycin B, providing insights into the formation of key functional groups in the parent molecule. nih.govasm.org

Whole-Genome Sequencing for Resistance Mechanism Elucidation and Target Identification

Structural Biology and Biophysical Techniques

Structural and biophysical methods provide atomic-level insights into how pyridomycin interacts with its target, explaining the basis of its inhibitory activity and the mechanisms of resistance.

X-ray crystallography has been an indispensable tool for visualizing the interaction between pyridomycin and InhA. nih.govnih.govmigrationletters.com Researchers successfully crystallized and solved the structures of wild-type InhA, the pyridomycin-resistant InhA (D148G) mutant, and the isoniazid-resistant InhA (S94A) mutant, all in complex with the cofactor NADH. nih.govembopress.org

Attempts to obtain a crystal structure of the InhA-pyridomycin complex by soaking pre-formed InhA:NADH crystals with pyridomycin were challenging, as the crystals turned yellow but lost their diffraction ability, suggesting that pyridomycin binding might induce significant conformational changes. nih.gov However, the structure of the InhA(S94A) mutant in complex with pyridomycin was eventually solved. rcsb.org This co-crystal structure revealed that pyridomycin has a unique mode of inhibition, bridging both the NADH cofactor-binding site and the substrate-binding pocket of InhA. rcsb.org This dual-pocket occupancy is a novel mechanism for InhA inhibition. rcsb.org

The crystal structure of the resistant InhA (D148G) mutant revealed the molecular basis for resistance. nih.gov The mutation from aspartate to glycine (B1666218) at position 148 causes a 90° rotation of the adjacent phenylalanine residue (Phe149). nih.gov This conformational shift is believed to disrupt the binding of pyridomycin, while still allowing the enzyme to function and remain sensitive to isoniazid. nih.gov

Table 2: X-ray Crystallography Data for InhA-Ligand Complexes
PDB IDStructureMethodResolution (Å)Reference
4BGEInhA(S94A) mutant in complex with PyridomycinX-RAY DIFFRACTION2.25 rcsb.org
Not specifiedInhA (D148G) in complex with NADHX-RAY DIFFRACTION2.54 nih.gov

Enzyme kinetics and inhibition assays have been used to quantify the inhibitory effect of pyridomycin on InhA and to understand the nature of this inhibition. nih.gov These studies confirmed that pyridomycin directly inhibits the InhA enzyme without needing prior metabolic activation, unlike the prodrug isoniazid. embopress.orgethz.ch

Kinetic analyses demonstrated that pyridomycin acts as a competitive inhibitor with respect to the NADH cofactor. nih.govnewtbdrugs.orgresearchgate.net This was visualized using Lineweaver-Burk plots, where data for inhibited and uninhibited reactions showed similar y-axis intercepts, a characteristic feature of competitive inhibition. nih.gov The inhibition constant (K_i) for pyridomycin against wild-type InhA was determined to be 6.5 µM. embopress.org The K_i value for the InhA(S94A) mutant was similar at 4.55 µM, indicating that this mutation does not significantly affect pyridomycin binding. embopress.org In stark contrast, the pyridomycin-resistant InhA(D148G) mutant could not be inhibited by pyridomycin at concentrations below 18.6 µM, confirming the resistance observed at the genetic level. embopress.org

The Michaelis constant (K_m) for NADH was also determined for the different enzyme variants. embopress.orgwashington.edu Interestingly, the K_m of the InhA(D148G) mutant for NADH was 14-fold higher than that of the wild-type enzyme, suggesting that the resistance mutation also leads to a lower affinity for its natural cofactor. embopress.org

Table 3: Enzyme Kinetic Parameters for InhA Inhibition by Pyridomycin
Enzyme VariantK_m for NADH (µM)K_i for Pyridomycin (µM)V_max (mmol/min/mg)Reference
Wild-type InhA17.16.5~0.52 embopress.org
InhA (S94A)100.84.55~0.52 embopress.org
InhA (D148G)240.2> 18.6~0.52 embopress.org

X-ray Crystallography for Ligand-Target Complex Analysis

Chemical Biology and Synthetic Chemistry Applications

The fields of chemical biology and synthetic chemistry have been crucial for exploring the structure-activity relationships (SAR) of pyridomycin and for generating new derivatives with potentially improved properties. acs.orgnih.govepfl.ch The total synthesis of pyridomycin is challenging, particularly the formation of the enolic acid moiety. nih.gov

Synthetic chemists have created a series of pyridomycin analogs to probe the importance of different functional groups. acs.orgnih.govepfl.ch In one study, derivatives were prepared where the enol ester double bond at the C2 position was replaced with a more synthetically accessible C-C single bond, creating dihydropyridomycins. acs.orgnih.gov It was found that introducing sufficiently large hydrophobic substituents at this position could yield compounds with potent anti-tuberculosis activity, with MIC values approaching that of natural pyridomycin. acs.orgnih.gov

Interestingly, some of these synthetic analogs were found to be insensitive to the overexpression of InhA, suggesting that their mode of action might differ from that of the parent compound and that they may not critically depend on InhA inhibition for their antimycobacterial effect. acs.orgnih.govepfl.ch This highlights how synthetic chemistry can be used to generate chemical probes that help uncover new biological pathways or mechanisms of action. acs.org

Further research has focused on the biosynthesis of pyridomycin. The biosynthetic gene cluster from Streptomyces pyridomyceticus was identified and found to contain genes for nonribosomal peptide synthetases (NRPSs) and a polyketide synthase (PKS). researchgate.netnih.gov Understanding these pathways allows for the potential generation of novel pyridomycin analogs through genetic manipulation of the producing organism. nih.govasm.org For example, the characterization of the enzyme PyrZ, which is involved in synthesizing the nicotinic acid precursor of the pyridyl moieties, has provided deeper insight into how the key building blocks of pyridomycin are formed. acs.org

Strategies for De Novo Synthesis of Pyridomycin and its Derivatives

The de novo chemical synthesis of pyridomycin, a complex cyclodepsipeptide, presents significant challenges, particularly concerning the creation of the enolic acid moiety. nih.gov This structural feature is crucial for the compound's antimycobacterial activity. nih.gov Researchers have explored various synthetic strategies to overcome these hurdles and to generate novel derivatives with potentially improved properties.

One prominent strategy involves modifying the C2 side chain of the macrocyclic core. In place of the synthetically demanding enol ester double bond found in the natural product, scientists have successfully prepared derivatives with a C-C single bond attachment. epfl.ch This approach led to the creation of "dihydropyridomycins." researchgate.net Structure-activity relationship studies on these analogs revealed that incorporating hydrophobic substituents of sufficient size at the C2 position can yield potent anti-Mycobacterium tuberculosis (Mtb) activity, with some derivatives exhibiting Minimum Inhibitory Concentration (MIC) values approaching that of natural pyridomycin. epfl.ch

Interestingly, some of these synthetically modified dihydropyridomycins demonstrated a mode of action potentially different from the parent compound. Unlike natural pyridomycin, certain analogs were found to be insensitive to the overexpression of the InhA enzyme in M. tuberculosis. epfl.ch This suggests that their antimycobacterial effects may not rely solely on InhA inhibition, indicating a divergent mechanism of action resulting from the de novo structural modifications. epfl.ch The synthesis of such derivatives provides valuable tools for exploring alternative biological targets and understanding the complex pharmacology of this class of compounds.

Application of Combinatorial Biosynthesis for Generating Chemical Diversity

Combinatorial biosynthesis offers a powerful and environmentally friendly alternative to chemical synthesis for generating structural diversity in complex natural products like pyridomycin. dovepress.com This approach leverages the inherent flexibility of biosynthetic pathways and enzymes to produce novel analogs. dovepress.com The identification and characterization of the pyridomycin biosynthetic gene cluster from Streptomyces pyridomyceticus laid the groundwork for these methodologies. nih.gov

The pyridomycin biosynthetic pathway is a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system. researchgate.netnih.gov Researchers can manipulate this intricate molecular assembly line to create derivatives. One key strategy is precursor-directed biosynthesis, which takes advantage of the substrate promiscuity of certain enzymes in the pathway. dovepress.com For instance, the enzyme PyrA, which initiates the assembly of the pyridomycin backbone, has been shown to have broad substrate specificity. nih.gov By feeding the producing organism non-native building blocks, or precursors, it is possible to incorporate them into the final structure, thereby generating a library of "unnatural" natural products. dovepress.comnih.gov

Genetic engineering of the biosynthetic gene cluster itself is another core technique. This can involve:

Gene Inactivation: Knocking out specific genes can lead to the accumulation of biosynthetic intermediates or novel derivatives. For example, the inactivation of the pyr2 gene, which encodes for a reductase, resulted in the production of Pyridomycin B, an analog with a saturated 3-methylvaleric acid group instead of the typical enol moiety. nih.govresearchgate.netbiorxiv.org

Enzyme-level Modification: This includes swapping entire domains or modules within the NRPS/PKS machinery or using site-directed mutagenesis to alter enzyme function. dovepress.com

These combinatorial biosynthetic approaches not only expand the chemical diversity of pyridomycin for drug discovery efforts but also deepen the understanding of the natural biosynthetic logic governing its formation. nih.govnih.gov

In Vitro Mycobacterial Assays for Functional Characterization

Minimum Inhibitory Concentration (MIC) Determinations Against Mycobacterial Strains

The in vitro antimycobacterial activity of pyridomycin is quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The resazurin (B115843) reduction microplate assay (REMA) is a common method used for this purpose. nih.govresearchgate.net Studies show that pyridomycin is a specific and potent inhibitor of the Mycobacterium genus, with no significant activity against other tested bacteria like C. glutamicum. nih.govresearchgate.net

Pyridomycin demonstrates potent activity against various mycobacterial strains, including the virulent M. tuberculosis H37Rv and isoniazid-resistant clinical isolates. nih.gov Its efficacy against strains with mutations in the katG gene, a common source of isoniazid resistance, is particularly noteworthy as these strains remain fully susceptible to pyridomycin. nih.gov However, strains with mutations in the promoter region of the inhA gene exhibit increased resistance to pyridomycin. nih.gov

Below is a table summarizing the MIC values of pyridomycin against several mycobacterial strains.

Mycobacterial StrainMIC (µg/mL)Citation
Mycobacterium tuberculosis H37Rv0.31 - 0.63 nih.gov
Mycobacterium tuberculosis (Isoniazid-Resistant, katG mutation)0.3 - 0.6 nih.gov
Mycobacterium tuberculosis (Isoniazid-Resistant, inhA promoter mutation)2.5 - 5.0 nih.gov
Mycobacterium bovis BCG0.39 medchemexpress.com
Mycobacterium smegmatis mc²1550.62 - 1.25 nih.gov

This table is interactive. Users can sort and filter the data.

Mycolic Acid and Fatty Acid Content Analysis via Radiometric Thin-Layer Chromatography

Radiometric thin-layer chromatography (TLC) is a critical technique used to elucidate the specific impact of pyridomycin on the biosynthesis of the mycobacterial cell wall components. nih.govresearchgate.net This method allows for the direct visualization and quantification of newly synthesized fatty acids and mycolic acids. nih.gov The principle of the assay involves treating mycobacterial cultures with the test compound (e.g., pyridomycin) for a defined period, followed by labeling with a radioactive precursor, typically [1,2-¹⁴C]-acetate. nih.govresearchgate.net

Following the labeling period, lipids are extracted from the bacterial cells. The fatty acids and mycolic acids are then converted to their methyl ester forms—Fatty Acid Methyl Esters (FAMEs) and Mycolic Acid Methyl Esters (MAMEs)—for analysis. nih.gov These radiolabeled esters are separated based on their polarity and size using TLC. nih.govscielo.br The resulting chromatogram is visualized by autoradiography, which detects the radioactive emissions from the ¹⁴C-labeled molecules. nih.govresearchgate.net

Studies using this methodology have elegantly demonstrated that pyridomycin causes a concentration-dependent inhibition of mycolic acid synthesis (affecting alpha-, methoxy-, and keto-mycolic acids). nih.gov Crucially, this inhibition occurs without affecting the synthesis of shorter-chain fatty acids. nih.gov This specific inhibitory profile mirrors that of the frontline anti-tuberculosis drug isoniazid, providing strong evidence that pyridomycin's mechanism of action involves the disruption of the mycolic acid biosynthetic pathway, consistent with its identified target, the enoyl-ACP reductase InhA. nih.govresearchgate.net

Academic Perspectives on Future Pyridomycin Research

Elucidation of Remaining Gaps in Pyridomycin (B90888) Biosynthetic Pathways and Enzyme Functions

While significant strides have been made in understanding the biosynthesis of pyridomycin, several knowledge gaps remain, offering fertile ground for future research. The biosynthetic gene cluster of pyridomycin from Streptomyces pyridomyceticus NRRL B-2517 has been identified and found to contain 26 putative open reading frames, including a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. nih.gov This complex machinery is responsible for assembling the unique cyclodepsipeptide structure of pyridomycin. nih.gov

A key area for further investigation is the precise mechanism of formation for all of pyridomycin's constituent moieties. While it is known that the backbone is assembled by a hybrid NRPS/PKS system using 3-hydroxypicolinic acid (3-HPA) as a starter unit, the intricate details of each enzymatic step are not fully elucidated. nih.gov For instance, the formation of the two pyridyl residues is thought to follow either the NAD biosynthetic pathway or the aspartate family of amino acids biosynthetic pathway, but definitive evidence is lacking. nih.gov

Recent research has shed light on the role of the enzyme Pyr2, a short-chain dehydrogenase/reductase (SDR) family protein. nih.govresearchgate.netresearcher.life Inactivation of the pyr2 gene led to the accumulation of a new analogue, pyridomycin B, which has a saturated 3-methylvaleric acid group instead of the typical enolic acid moiety. nih.govresearchgate.net This finding suggests that Pyr2 is crucial for the formation of the C-10 hydroxyl group and the double bond in the enolic acid moiety. nih.govresearchgate.netnih.gov However, the exact catalytic mechanism of Pyr2, which appears to differ from typical SDRs, requires further exploration. nih.govresearcher.lifenih.gov Specifically, Pyr2 is proposed to act on the intermediate while it is still attached to the NRPS module, a novel and energy-efficient strategy that warrants deeper investigation. nih.govresearchgate.net

Furthermore, the substrate specificity of the enzymes involved in the biosynthetic pathway presents an opportunity for generating novel pyridomycin derivatives. The adenylation domain of PyrA has been shown to activate other aromatic acids, leading to the creation of new analogues. nih.gov A comprehensive understanding of the substrate tolerance of all enzymes in the pathway could pave the way for combinatorial biosynthesis and the rational design of new pyridomycin-based compounds with enhanced or novel biological activities. nih.gov

Table 1: Key Genes and Enzymes in Pyridomycin Biosynthesis and Their Functions

Gene/EnzymeProposed FunctionRemaining Questions
PyrA, PyrU, PyrE, PyrF, PyrG Form the core hybrid NRPS-PKS system for backbone assembly. nih.govPrecise order and mechanism of each module's action.
Pyr2 Catalyzes ketoreduction to form the C-10 hydroxyl group and the double bond of the enolic acid moiety. nih.govresearchgate.netnih.govThe exact catalytic mechanism and why it differs from typical SDRs. nih.govresearcher.lifenih.gov
pyrP to -T Potentially involved in the biosynthesis of the pyridyl moieties. nih.govDefinitive pathway (NAD or aspartate family) and the specific role of each gene product. nih.gov

Development of Novel Chemical Scaffolds and Lead Structures Based on Pyridomycin's Pharmacophore

The unique structure of pyridomycin, particularly its ability to inhibit the InhA enoyl reductase of Mycobacterium tuberculosis (Mtb), makes it an attractive scaffold for the development of new anti-tubercular drugs. nih.govresearchgate.netnih.govnewtbdrugs.orgresearchgate.net The key pharmacophoric elements of pyridomycin are the two pyridyl groups and the enolic acid moiety. nih.govresearchgate.netnih.gov X-ray crystallography has revealed that the pyridyl groups occupy the NADH cofactor binding site of InhA, while the enolic acid moiety extends into the lipid substrate binding pocket, effectively blocking both sites simultaneously. epfl.chresearchgate.net This dual-binding mechanism is a unique feature that contributes to its potent activity, even against some InhA-resistant strains. nih.gov

Future research will focus on synthesizing and evaluating novel chemical scaffolds that retain the essential pharmacophoric features of pyridomycin while offering improved drug-like properties. One promising approach involves modifying the C2 side chain. A series of dihydropyridomycin analogs, where the enol ester double bond was replaced with a C-C single bond, have been synthesized. acs.orgscispace.com Several of these analogs with sufficiently large hydrophobic C2 substituents demonstrated potent anti-Mtb activity, approaching that of natural pyridomycin. acs.orgscispace.com Interestingly, some of these compounds were insensitive to InhA overexpression, suggesting they may have a different or additional mode of action. acs.orgscispace.com

Another avenue of exploration is the generation of pyridomycin derivatives through genetic manipulation of the biosynthetic pathway. nih.gov The discovery that the pyr2 mutant produces pyridomycin B opens up possibilities for creating a diverse range of analogues by targeted gene inactivation or modification. nih.govresearchgate.net Understanding the biosynthetic logic will enable the creation of chemical diversity in pyridomycin derivatives. nih.govresearchgate.netresearcher.life The development of pyridomycin as a lead compound is particularly relevant for tackling isoniazid-resistant tuberculosis, as it targets InhA through a different mechanism and remains effective against many isoniazid-resistant clinical isolates. newtbdrugs.orgresearchgate.net

Exploration of Pyridomycin Analogues for Broadened Antimycobacterial Spectrum and Novel Mechanisms of Action

While pyridomycin shows potent activity against M. tuberculosis, exploring its analogues could lead to compounds with a broadened spectrum of antimycobacterial activity or entirely new mechanisms of action. nih.govembopress.orgembopress.org The specificity of pyridomycin for mycobacteria is noteworthy, and understanding the structural features responsible for this specificity could guide the design of analogues with activity against other pathogenic bacteria. nih.govembopress.org

The synthesis of C2-modified dihydropyridomycin analogs has already yielded surprising results. acs.orgscispace.com The observation that some of these potent analogs are insensitive to InhA overexpression in Mtb strongly suggests that they may not critically depend on InhA inhibition for their antimycobacterial activity. acs.orgscispace.com This opens up the exciting possibility that these analogues may have a different primary target or multiple targets within the bacterial cell. Identifying these alternative targets is a crucial next step and could unveil new pathways for therapeutic intervention.

Genetic engineering of the pyridomycin biosynthetic pathway offers another powerful tool for generating novel analogues. nih.gov The creation of the pyr2 mutant and the resulting production of pyridomycin B demonstrates the feasibility of this approach. nih.govresearchgate.net By systematically modifying other genes in the cluster, it may be possible to produce a wide array of pyridomycin derivatives with altered structures and, consequently, different biological activities. These new compounds could then be screened for activity against a broader range of mycobacterial species and other bacteria, as well as for novel mechanisms of action. This exploration could lead to the discovery of new lead compounds for treating not only tuberculosis but also other infectious diseases.

Q & A

Q. What is the primary mechanism by which pyridomycin inhibits Mycobacterium tuberculosis growth?

Pyridomycin targets the enzyme InhA (NADH-dependent enoyl-[acyl-carrier-protein] reductase), which is essential for synthesizing mycolic acids, a critical component of the bacterial cell wall. Unlike isoniazid, pyridomycin competitively binds to the NADH co-factor binding site on InhA, neutralizing the co-factor and disrupting mycolic acid biosynthesis. This dual action—binding the co-factor and inhibiting InhA—leads to cell wall destabilization and bacterial death .

Q. What standard in vitro assays are used to evaluate pyridomycin’s antibacterial efficacy?

The resazurin reduction microplate assay (REMA) is commonly employed to determine the minimum inhibitory concentration (MIC) against mycobacteria. For M. tuberculosis H37Rv, pyridomycin exhibits an MIC of 0.31–0.63 mg/mL. The minimum bactericidal concentration (MBC) assay confirms bactericidal activity at 0.62–1.25 mg/mL. Macrophage infection models (e.g., THP1-derived macrophages) are used to assess intracellular efficacy, showing pyridomycin’s ability to reduce bacterial load over 7 days .

Q. How does pyridomycin circumvent resistance mechanisms associated with isoniazid?

Isoniazid resistance often arises from mutations in the katG gene, which activates the pro-drug. Pyridomycin directly inhibits InhA without requiring metabolic activation, making it effective against katG-mutant strains. Structural studies reveal that pyridomycin binds to a distinct site on InhA compared to isoniazid, avoiding cross-resistance .

Advanced Research Questions

Q. What structural insights explain pyridomycin’s target specificity for InhA?

X-ray crystallography demonstrates that pyridomycin’s twisted, polycyclic structure allows it to occupy both the NADH-binding pocket and an adjacent hydrophobic region of InhA. This dual interaction prevents NADH from binding and stabilizes a conformational change in the enzyme, rendering it inactive. The structural complexity of pyridomycin, a natural product, enhances its binding specificity compared to synthetic inhibitors .

Q. How can researchers resolve contradictions in pyridomycin’s activity against non-replicating M. tuberculosis?

Pyridomycin shows limited efficacy against non-replicating M. tuberculosis in the streptomycin-starved ss18b model, suggesting its mechanism targets actively growing bacteria. To address this discrepancy, researchers should combine transcriptomic profiling (e.g., RNA-seq) during different growth phases with targeted mutagenesis of InhA to identify metabolic pathways critical for pyridomycin’s activity .

Q. What experimental strategies optimize pyridomycin’s pharmacokinetic properties for in vivo studies?

Pharmacokinetic optimization involves:

  • Formulation design : Hydrogel-based delivery systems (as seen in other hydrophobic drugs) to improve solubility .
  • Dosing regimens : Time-kill assays to determine concentration-dependent vs. time-dependent activity.
  • Metabolic stability : Liver microsome assays to assess cytochrome P450 interactions and half-life extension strategies .

Q. How can enzyme kinetics differentiate pyridomycin’s inhibition mode from other InhA-targeting drugs?

Competitive inhibition kinetics are assessed using NADH titration assays. Pyridomycin’s KiK_i (inhibition constant) is determined by measuring changes in InhA’s VmaxV_{max} and KmK_m in the presence of varying NADH concentrations. Unlike isoniazid’s uncompetitive inhibition, pyridomycin’s competitive mechanism results in a linear Lineweaver-Burk plot, confirming NADH site competition .

Q. What is the rationale for combining pyridomycin with other anti-tuberculosis agents?

Pyridomycin’s unique InhA-binding mechanism suggests synergism with drugs targeting other cell wall synthesis pathways (e.g., ethambutol inhibiting arabinogalactan biosynthesis). Checkerboard assays or fractional inhibitory concentration (FIC) indices can quantify synergy. Additionally, combining pyridomycin with efflux pump inhibitors may enhance activity against drug-resistant strains .

Methodological Considerations

Q. How to validate pyridomycin’s target engagement in live mycobacteria?

  • Genetic validation : Isolate pyridomycin-resistant mutants via serial passage and perform whole-genome sequencing to identify mutations in inhA or regulatory regions .
  • Biochemical validation : Use 14C^{14}C-labeled acetate incorporation assays to measure mycolic acid depletion post-treatment .

Q. What controls are critical when assessing pyridomycin’s off-target effects?

Include:

  • Bacterial specificity controls : Test activity against non-mycobacterial species (e.g., Corynebacterium glutamicum) to confirm genus-specific targeting .
  • Host cytotoxicity controls : Perform viability assays on mammalian cell lines (e.g., HEK293) at therapeutic concentrations .

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